molecular formula C18H14O2S B12841024 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde

Cat. No.: B12841024
M. Wt: 294.4 g/mol
InChI Key: PCSZZKDLIIPMFV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde typically involves the following steps:

    Formation of Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzaldehyde derivative under acidic or basic conditions.

    Introduction of Thienyl Group: The thienyl group is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid or ester and a halogenated benzaldehyde derivative.

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and thienyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: 2-(Benzyloxy)-4-(3-thienyl)benzoic acid

    Reduction: 2-(Benzyloxy)-4-(3-thienyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(2-thienyl)benzaldehyde
  • 2-(Benzyloxy)-4-(4-thienyl)benzaldehyde
  • 2-(Methoxy)-4-(3-thienyl)benzaldehyde

Uniqueness

2-(Benzyloxy)-4-(3-thienyl)benzaldehyde is unique due to the specific positioning of the benzyloxy and thienyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-phenylmethoxy-4-thiophen-3-ylbenzaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-16-7-6-15(17-8-9-21-13-17)10-18(16)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2

InChI Key

PCSZZKDLIIPMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CSC=C3)C=O

Origin of Product

United States

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